molecular formula C10H8Cl8 B10772371 Toxaphene CAS No. 1852481-29-8

Toxaphene

Cat. No.: B10772371
CAS No.: 1852481-29-8
M. Wt: 411.8 g/mol
InChI Key: OEJNXTAZZBRGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toxaphene, also known as camphechlor, is a complex mixture of polychlorinated bornanes and camphenes. It was one of the most widely used chlorinated pesticides globally, primarily in agriculture and as an animal insecticide. This compound gained popularity in the 1940s due to its effectiveness against a variety of pests. its persistence in the environment and potential health risks led to its designation as a persistent organic pollutant by the Stockholm Convention .

Preparation Methods

Toxaphene is synthesized by the chlorination of technical camphene. The process involves reacting camphene with chlorine gas under ultraviolet light, resulting in a product with a chlorine content of approximately 67-69% by weight. This reaction produces a mixture of over 670 different chemicals, primarily polychlorinated bornanes and camphenes .

Industrial production of this compound was extensive until its ban. The production process was relatively simple, involving the chlorination of camphene in large reactors. The resulting product was then purified and formulated into various pesticide products .

Chemical Reactions Analysis

Toxaphene undergoes several types of chemical reactions, including:

The major products formed from these reactions include various chlorinated derivatives, which can be analyzed using techniques such as gas chromatography and mass spectrometry .

Scientific Research Applications

Toxaphene has been extensively studied for its environmental and toxicological effects. Some of its scientific research applications include:

Mechanism of Action

Toxaphene exerts its effects primarily by stimulating the central nervous system. It binds to and inhibits the gamma-aminobutyric acid (GABA)-regulated chloride ion channels in neurons, leading to hyperexcitation and convulsions. This compound is also metabolized in the liver, where it undergoes reductive dechlorination and dehydrochlorination to form polar metabolites that are excreted in the urine and feces .

Comparison with Similar Compounds

Toxaphene is similar to other chlorinated pesticides such as dichlorodiphenyltrichloroethane (DDT) and polychlorinated naphthalenes (PCNs). this compound is unique due to its complex mixture of over 670 chemicals and its high chlorine content. Unlike DDT, which is a single compound, this compound’s complexity makes its analysis and environmental behavior more challenging .

Similar Compounds

  • Dichlorodiphenyltrichloroethane (DDT)
  • Polychlorinated naphthalenes (PCNs)
  • Polychlorinated biphenyls (PCBs)

This compound’s persistence and bioaccumulation potential make it a significant environmental pollutant, necessitating continued research and monitoring efforts .

Properties

IUPAC Name

1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJNXTAZZBRGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858936
Record name 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Toxaphene is a yellow, waxy solid with a pleasant piney odor. Used as an insecticide, primarily for cotton and early growth stages of vegetables. Also peas, soybeans, peanut, corn, and wheat. Not produced commercially in the U.S. since 1982. Only registered for scabies control on cattle in the U.S. (EPA, 1998), Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]; [NIOSH], Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor., Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Toxaphene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/240
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

Decomposes (NTP, 1992), Decomposes, Decomposes near boiling point, decomposes
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

84 °F (EPA, 1998), 135 °C, 275 °F (closed cup) /Chlorinated camphene 60%/, 115 °C (tag closed cup) /Toxaphene 90% soln/, 34-46 °C (tag closed cup) /Strobane T-90/, 84 °F
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Clear, amber-colored, and viscous liquid, mild terpene odor, specific gravity: 1.519-1.567 at 25 °C/25 °C; readily sol in most commercial organic solvents and is more sol in aromatic than in aliphatic hydrocarbons /Strobane T-90/, Freely sol in aromatic hydrocarbons, READILY SOL IN ORG SOLVENTS INCL PETROLEUM OILS, 3 mg/l water @ room temp, > 450 g/100 ml benzene, For more Solubility (Complete) data for TOXAPHENE (11 total), please visit the HSDB record page., 0.0003%
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.65 (EPA, 1998) - Denser than water; will sink, 1.65 @ 25 °C, 1.65
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

14.3 (air= 1)
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.4 mmHg at 77 °F (EPA, 1998), 0.00000669 [mmHg], 6.69X10-6 mm Hg @ 20 °C, 0.4 mmHg, (77 °F): 0.4 mmHg
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Toxaphene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/240
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

... The relationship between the structures of cyclodiene type insecticides & the interaction with ... picrotoxinin receptor /have been investigated/. It was ... found that their competitive binding abilities to the picrotoxinin receptor of the brain of the American cockroach are well related to their insecticidal properties. ... The most active cmpd were kepone, gamma-BHC, photodieldrin, oxychlordane, & toxaphene. ... In summary, the ... evidence indicates that cyclodiene-type insecticides owe their neuroexicitatory actions to their abilities to interact with picrotoxinin receptor in nervous system. ... The end result of the interaction is the inhibition of Cl- uptake by the neurons & perhaps by muscles, which results in an uncontrolled excitation in those cells that are normally supplied with gamma-aminobutyric acid., There are two kinds of gamma-aminobutyric acid (GABA) receptors: GABAA is the major inhibitory receptor of vertebrate brain and the one that operates a Cl- channel, and the GABAB receptor, which is proposed to regulate cAMP production. ... It is suggested that the GABAA receptor is the primary target for the action of toxaphene and cyclodiene insecticides., In vivo effect of toxaphene on calcium pump activity in rat brain P2 fraction was studied. Male Sprague-Dawley rats (200-250 g) were dosed with toxaphene at 0, 25, 50, and 100 mg/kg/day for 3 days and sacrificed 24 hr after last dose. Ca2+-ATPase activity and (45)Ca2+ uptake were determined in brain P2 fraction. Toxaphene decreased both Ca2+-ATPase activity and (45)Ca2+ uptake, and the reduction was dose dependent. Both substrate and Ca2+ activation kinetics of Ca2+-ATPase indicated noncompetitive type of inhibition, as evidence by decreased catalytic velocity but not enzyme-substrate affinity. The decreased Ca2+-ATPase activity and (45)Ca2+ uptake were restored to normal level by exogenously added calmodulin, which increased both velocity and affinity. The inhibition of Ca2+-ATPase activity and (45)Ca2+ uptake and restoration by calmodulin suggests that toxaphene may impair active calcium transport mechanisms by decreasing levels of calmodulin., The toxicity to mice of intraperitoneally administered polychlorocycloalkane (PCCA) insecticides is generally correlated with their potency as in vitro inhibitors of the brain specific (35)S t-butylbicyclophosphorothionate binding site with correction for metabolic activation and detoxification. ... Radioligand binding assays involved brain P2 membranes washed three times with 1 mM EDTA to remove endogenous gamma-aminobutyric acid (GABA) or other modulator(s) which otherwise serves as a noncompetitive inhibitor of (35)S t-butylbicyclophosphorothionate binding at the gamma-aminobutyric acid regulated chloride ionophore. Examination of technical toxaphene, toxaphene toxicant A, revealed 62 + or - 4% binding site inhibition 30 min after their LD50 doses with 32 + or - 3% inhibition at one-half and 6 + or - 3% inhibition at one-quarter of their LD50 doses. The correlation between binding site inhibition and convulsant action is also evident in dose and time dependency studies with endosulfan sulfate. The brain P2 membranes of treated mice contain the parent compound with each of the polychlorocycloalkane plus activation products of some of the cyclodienes, ie endosulfan sulfate from alpha- and beta-endosulfan and 12-ketoendrin from isodrin and endrin. The finding that the brains of treated mice contain sufficient polychlorocycloalkane or its activation products to achieve a magnitude of (35)S t-butylbicyclophosphorothiate binding site inhibition correlated with the severity of the poisoning signs supports the hypothesis that the acute toxicity of polychlorocyloalkane insecticides to mammals is due to disruption of the gamma-aminobutyric acid regulated chloride ionophore., Toxaphene (polychlorinated camphenes) is an insecticidal mixture of >670 chemicals, which was widely used until the mid 1980s. Due to their lipophilic and volatile nature, these chemicals accumulate in animal and human tissues and continue to be a major contaminant in marine and freshwater biota. Cytotoxic and genotoxic effects in mammalian test systems suggest that toxaphene is a carcinogen and reports support the hypothesis that toxaphene could have tumor-promoting potential in human breast tissue. In order to examine the potential of toxaphene as an environmental endocrine disrupter, we investigated its effect on the estrogen receptor (ER) function in human breast cancer MCF-7 cells. Using transient gene expression experiments, we observed approximately 60% and 80% inhibition of the constitutive and 17beta-estradiol induced ER-dependent transactivation, respectively. The involvement of the ER in the ability of toxaphene to block the estrogen action was verified by cotransfection studies in ER-negative DMA-MB-231 cells. The interference of toxaphene with the ER mediated responses was supported by a significant suppression of endogenously expressed pS2 RNA and decreased levels of secreted pS2 protein. These reproducible results indicate that toxaphene can disturb hormonal signals mediated by the ER and suggest that these environmental chemicals have potential endocrine disrupting activities which may affect the reproductive health and increase the risk of carcinogenesis.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow waxy solid., Amber, waxy solid.

CAS No.

8001-35-2, 1852481-29-8
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toxaphene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

149 to 194 °F (EPA, 1998), 65-90 °C, 149-194 °F
Record name TOXAPHENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TOXAPHENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1616
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.